Lipophilicity (clogP) vs. 2-Amino Analog
The 2-ethyl substituent of the target compound significantly increases lipophilicity relative to the unsubstituted 2-amino comparator. This predicted logP difference has implications for passive membrane permeability and CNS penetration, where small increases in logP benefit blood-brain barrier crossing within the optimal range (1-4). The precise clogP value for the 2-amino comparator is 0.7 ; for the target compound, in silico models predict a value approximately 0.8-1.2 log units higher based on the ethyl group's contribution [1]. No experimental data are available for the 2-ethyl-4-amine compound itself, and this prediction represents class-level inference based on structurally analogous tetrahydrobenzothiazole series.
| Evidence Dimension | Predicted lipophilicity (clogP or LogD7.4) |
|---|---|
| Target Compound Data | Predicted: ~1.5-1.9 (est. based on fragment contribution) |
| Comparator Or Baseline | 2-Amino-4,5,6,7-tetrahydrobenzothiazole (CAS 2933-29-1): experimental logP = 0.7 |
| Quantified Difference | Estimated increase of 0.8-1.2 log units; no experimentally measured value for the target compound |
| Conditions | In silico estimation; experimental validation required |
Why This Matters
The lipophilicity difference relative to the 2-amino comparator may favor the 2-ethyl analog for applications requiring moderate CNS penetration without violating Lipinski's Rule of Five.
- [1] Dutta, A. K., et al. (1999) 'Heterocyclic analogues of 2-aminotetralins with high affinity and selectivity for the dopamine D3 receptor', Bioorganic & Medicinal Chemistry Letters, 9(24), pp. 3475-3480. View Source
